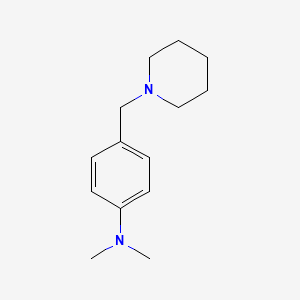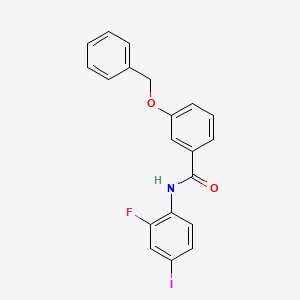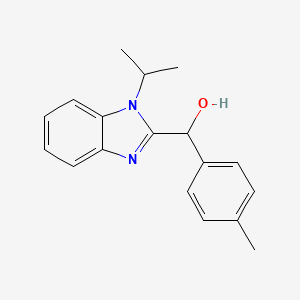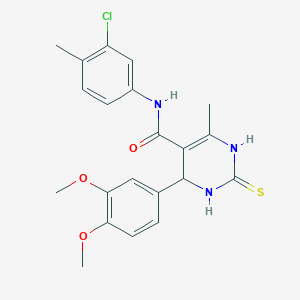
N,N-dimethyl-4-(1-piperidinylmethyl)aniline
描述
N,N-dimethyl-4-(1-piperidinylmethyl)aniline, also known as DM-4, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DM-4 is a member of the piperidine family and is a derivative of aniline. It is a white or off-white powder that is soluble in organic solvents.
作用机制
N,N-dimethyl-4-(1-piperidinylmethyl)aniline works by binding to the colchicine binding site on tubulin, which is a protein that is essential for microtubule formation. This binding disrupts the formation of microtubules, which are responsible for the separation of chromosomes during cell division. The disruption of microtubule formation leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(1-piperidinylmethyl)aniline has been found to have low toxicity in normal cells and tissues. It has been shown to have a high affinity for cancer cells, making it a promising candidate for cancer treatment. N,N-dimethyl-4-(1-piperidinylmethyl)aniline has also been found to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
实验室实验的优点和局限性
N,N-dimethyl-4-(1-piperidinylmethyl)aniline has several advantages for lab experiments. It is easy to synthesize and has a high purity level. N,N-dimethyl-4-(1-piperidinylmethyl)aniline is also soluble in organic solvents, making it easy to work with in the lab. However, N,N-dimethyl-4-(1-piperidinylmethyl)aniline has some limitations as well. It is not very stable and can degrade over time, which can affect the results of experiments. N,N-dimethyl-4-(1-piperidinylmethyl)aniline also has a short half-life, which means that it needs to be administered frequently in order to maintain its effectiveness.
未来方向
There are several future directions for N,N-dimethyl-4-(1-piperidinylmethyl)aniline research. One area of interest is in combination therapy, where N,N-dimethyl-4-(1-piperidinylmethyl)aniline is used in combination with other drugs to enhance its effectiveness. Another area of interest is in the development of N,N-dimethyl-4-(1-piperidinylmethyl)aniline analogs, which may have improved stability and efficacy. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N,N-dimethyl-4-(1-piperidinylmethyl)aniline in order to optimize its use in cancer treatment.
合成方法
N,N-dimethyl-4-(1-piperidinylmethyl)aniline can be synthesized by reacting N,N-dimethylaniline with 1-chloromethyl-4-piperidone in the presence of a base. The reaction produces N,N-dimethyl-4-(1-piperidinylmethyl)aniline as the main product with a yield of around 70%.
科学研究应用
N,N-dimethyl-4-(1-piperidinylmethyl)aniline has been studied for its potential use in cancer treatment. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. N,N-dimethyl-4-(1-piperidinylmethyl)aniline works by disrupting microtubule formation, which is essential for cell division. This disruption leads to cell death and the inhibition of tumor growth.
属性
IUPAC Name |
N,N-dimethyl-4-(piperidin-1-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15(2)14-8-6-13(7-9-14)12-16-10-4-3-5-11-16/h6-9H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFSDOSZBWOOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288881 | |
| Record name | n,n-dimethyl-4-(piperidin-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Dimethyl-4-(piperidin-1-ylmethyl)aniline | |
CAS RN |
6632-03-7 | |
| Record name | NSC57961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dimethyl-4-(piperidin-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5203638.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5203649.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5203666.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5203672.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5203675.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5203684.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azepane](/img/structure/B5203687.png)

![1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5203707.png)
![5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203715.png)

![methyl 4-cyano-3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5203737.png)